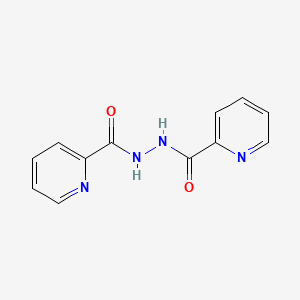

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide

説明

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage, making it a versatile molecule for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce pyridine-2-methylamine derivatives.

科学的研究の応用

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide has several applications in scientific research:

作用機序

The mechanism of action of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes or proteins critical for microbial survival .

類似化合物との比較

Similar Compounds

Pyridine-2-carbohydrazide: A simpler analog with similar antimicrobial properties.

Pyridine-4-carbohydrazide: Another analog with potential antimicrobial activity.

Uniqueness

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide stands out due to its dual pyridine rings, which enhance its binding affinity and specificity for certain biological targets. This structural feature also contributes to its versatility in forming metal complexes and its potential as a multifunctional agent in various applications .

生物活性

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound of significant interest due to its unique structural features and diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound consists of two pyridine rings linked by a carbohydrazide moiety. The synthesis typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. This interaction leads to:

- Disruption of Membrane Integrity : The compound can compromise the structural integrity of microbial membranes, resulting in cell lysis and death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival, thus impeding their metabolic processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens, including multidrug-resistant strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against Candida albicans .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and disruption of mitochondrial membrane potential. This property positions this compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(pyridine-2-carbohydrazide) | Moderate | Low | Simpler structure, less binding affinity |

| N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | High | Moderate | Different substitution pattern on pyridine rings |

| N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide | High | High | Enhanced anti-inflammatory properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 20 μM, indicating potent anticancer activity compared to standard chemotherapeutics .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes involved in microbial metabolism, providing insights into its mechanism of action at the molecular level.

特性

IUPAC Name |

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAIBJYDENZRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004261 | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-79-9 | |

| Record name | Hydrazine,2-dipicolinoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide?

A1: this compound, also known as N,N'-Bis(picolinoyl)hydrazine, has the molecular formula C12H10N4O2. X-ray crystallography reveals a non-planar structure with a twisted "butterfly wing" conformation. [] The two carbonyl bonds adopt an s-syn conformation relative to the central N-N bond, which coincides with a crystallographic twofold axis. []

Q2: How does the structure of this compound influence its ability to form cocrystals?

A2: The molecule possesses flexible dipyridyl groups, making it a versatile building block for hydrogen-bonding directed cocrystallization. [] The presence of both hydrogen-bonding donors (N-H) and acceptors (O=C, N pyridine) allows for diverse interactions with various coformers like pyromellitic acid and fumaric acid. [] This flexibility enables the formation of different supramolecular architectures, including one-dimensional chains and two-dimensional networks, depending on the specific coformer and crystallization conditions. []

Q3: Are there any known polymorphs of this compound or its cocrystals?

A3: Yes, research has identified concomitant polymorphs of the cocrystal formed between this compound and pyromellitic acid. [] These polymorphs, denoted as [(H2BTA)·(H2-4-bph)], exhibit distinct crystal packing arrangements despite having the same chemical composition, highlighting the influence of subtle intermolecular interactions on solid-state structure. []

Q4: Has this compound been explored for its metal chelation properties?

A4: Yes, research indicates that this compound can act as a ligand in metal complexes. [, ] Specifically, its coordination chemistry with iron and copper has been investigated. [, ] These studies suggest potential applications in areas like catalysis or materials science, where metal complexes are frequently employed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。